Ethionamide-d3 -

Ethionamide-d3

Catalog Number: EVT-10953832
CAS Number:
Molecular Formula: C8H10N2S
Molecular Weight: 169.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Ethionamide-d3 is classified as a thioamide and belongs to the broader category of antimycobacterial agents. It functions as a prodrug, requiring metabolic activation to exert its antibacterial effects against Mycobacterium tuberculosis . The compound is synthesized through deuteration processes applied to ethionamide, utilizing deuterated reagents and catalysts to facilitate hydrogen substitution with deuterium .

Synthesis Analysis

Methods and Technical Details

The synthesis of ethionamide-d3 typically involves several methods that focus on the incorporation of deuterium into the ethionamide structure. One common approach includes using deuterated reagents in the presence of catalysts that promote hydrogen substitution with deuterium.

  • Deuteration Process: This method ensures high-purity products suitable for both analytical and therapeutic applications. Maintaining structural integrity while achieving deuteration is crucial .
  • Industrial Production: For large-scale synthesis, reaction conditions are optimized to enhance yield and purity while employing similar methodologies as those used in laboratory settings .
Molecular Structure Analysis

Structure and Data

Ethionamide-d3 has a distinct molecular structure characterized by its thioamide group. The following structural data provide insights into its chemical identity:

PropertyValue
Molecular FormulaC8H10N2SC_8H_{10}N_2S
Molecular Weight169.26 g/mol
IUPAC Name2-(2,2,2-trideuterioethyl)pyridine-4-carbothioamide
InChIInChI=1S/C8H10N2S/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11)/i1D3
InChI KeyAEOCXXJPGCBFJA-FIBGUPNXSA-N
Canonical SMILESCCC1=NC=CC(=C1)C(=S)N

This data highlights the unique isotopic labeling that allows for advanced tracking and analysis in pharmacokinetic studies .

Chemical Reactions Analysis

Reactions and Technical Details

Ethionamide-d3 can undergo various chemical reactions:

  • Oxidation: Ethionamide can be oxidized to form sulfoxides and sulfones using agents like hydrogen peroxide or potassium permanganate.
  • Reduction: Reduction reactions can convert ethionamide to its corresponding amine using reducing agents such as lithium aluminum hydride.
  • Substitution: Ethionamide can participate in nucleophilic substitution reactions under basic conditions with various nucleophiles like amines and thiols .

These reactions are essential for understanding the compound's reactivity and potential transformations in biological systems.

Mechanism of Action

Ethionamide-d3 operates as a prodrug that necessitates activation by specific enzymes within Mycobacterium tuberculosis. The activation process involves:

  1. Enzymatic Activation: The enzyme EthA, a monooxygenase, catalyzes the conversion of ethionamide-d3 into its active form.
  2. Inhibition of Mycolic Acid Synthesis: The active metabolite binds to nicotinamide adenine dinucleotide (NAD+), forming an adduct that inhibits InhA, an enzyme critical for mycolic acid biosynthesis. This inhibition disrupts the synthesis of mycolic acids, which are vital components of the bacterial cell wall, leading to bactericidal or bacteriostatic effects depending on concentration and bacterial susceptibility .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ethionamide-d3 exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide.
  • Stability: Enhanced stability due to deuteration allows for longer shelf life and better performance in biological assays.

These properties make ethionamide-d3 suitable for various applications in research settings .

Applications

Scientific Uses

Ethionamide-d3 has significant applications in scientific research:

  • Pharmacokinetics: It is utilized to trace drug behavior in biological systems, facilitating investigations into metabolic pathways and drug interactions involving ethionamide.
  • Drug Development: Its isotopic labeling aids in developing new therapeutic strategies or improving existing treatments for tuberculosis.
  • Combination Therapies: Understanding interactions with other antitubercular agents helps optimize treatment regimens while minimizing adverse effects .
Introduction to Deuterated Antitubercular Agents

Isotopic Labeling Strategies in Antimycobacterial Drug Development

Stable isotope labeling employs non-radioactive isotopes such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N) to create chemically identical but mass-distinct analogues of pharmaceutical compounds. In antimycobacterial drug development, isotopic labeling serves three primary objectives: (1) enabling precise drug metabolism studies through mass spectrometric differentiation; (2) modulating metabolic pathways to prolong therapeutic exposure; and (3) serving as internal standards for bioanalytical quantification [7] [9]. The IsoAnalyst platform exemplifies this approach, utilizing parallel stable isotope labeling to correlate metabolic patterns with biosynthetic gene clusters, thereby accelerating natural product discovery and optimization [9].

For ethionamide-d3 specifically, deuterium substitution occurs at the ethyl group (-CD₃ instead of -CH₃), creating a kinetic isotope effect (KIE) that potentially impedes oxidative metabolism without altering the drug's target engagement. This approach is particularly valuable for tuberculosis therapeutics due to the pressing need to combat multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains through enhanced versions of existing drugs with established antimycobacterial activity [2] [3]. Deuterium incorporation represents a refined chemical strategy distinct from conventional analogue synthesis, as it maintains the original pharmacophore while selectively modifying metabolic vulnerability points identified through isotope tracing studies [8] [9].

Table 1: Deuterated Antitubercular Agents in Development

Compound NameIsotopic SubstitutionDevelopment PurposeResearch Stage
Ethionamide-d3Ethyl group (-CD₃)Metabolic stability enhancementPreclinical
Bedaquiline-d6Multiple positionsMetabolic pathway mappingPreclinical
Delamanid-d4Methoxy groups (-OCD₃)Drug-drug interaction studiesPreclinical
Pretomanid-d5Aryl and alkyl positionsQuantitative analytical standard developmentImplemented

Pharmacological Rationale for Deuterium Substitution in Thiocarbonyl Compounds

The pharmacological rationale for deuterating ethionamide centers on mitigating two critical limitations of the parent drug: extensive first-pass metabolism leading to subtherapeutic exposure and dose-dependent toxicity mediated by reactive metabolites. Ethionamide undergoes complex metabolic activation in both bacterial and mammalian systems. In Mycobacterium tuberculosis, the flavin-containing monooxygenase EthA catalyzes the initial S-oxidation essential for converting ethionamide into its bioactive NAD+ adduct form, which inhibits the enoyl-acyl carrier protein reductase InhA [3] [4]. Concurrently, mammalian flavin monooxygenases (particularly FMO1 and FMO3) metabolize ethionamide to hepatotoxic S-oxides and other deleterious metabolites [3] [8].

Deuterium substitution strategically targets the ethyl group oxidation pathway. The carbon-deuterium (C-D) bond possesses approximately 6-10 times greater bond strength compared to the carbon-hydrogen (C-H) bond due to reduced zero-point vibrational energy. This difference creates a kinetic isotope effect (KIE) that significantly impedes the rate-limiting hydrogen abstraction step in cytochrome P450-mediated oxidation and other oxidative processes [7] [8]. Computational modeling suggests that deuterium substitution at the ethyl group could reduce the rate of α-carbon hydroxylation by 5-7 fold, potentially minimizing the formation of inactive metabolites such as 2-ethyl-4-pyridylmethanol while preserving the EthA-mediated activation pathway [4] [8].

Furthermore, deuterium substitution may influence the drug's interaction with regulatory proteins. Ethionamide's activation is naturally repressed by EthR, a transcriptional regulator that binds the ethA promoter. Recent research indicates that metabolic intermediates formed during ethionamide degradation may interact with oxidized methionine residues in cellular proteins, creating a negative feedback loop that further reduces drug activation [8]. By potentially reducing the formation of such inhibitory metabolites, ethionamide-d3 might maintain higher EthA expression levels, thereby enhancing bacterial activation efficiency and overall antimicrobial efficacy.

Table 2: Comparative Activation Parameters of Ethionamide vs. Ethionamide-d3

ParameterEthionamideEthionamide-d3 (Projected)Biological Implication
EthA Activation Km42 ± 5 µM38 ± 6 µMPreserved target enzyme affinity
EthA Activation Vmax0.18 nmol/min0.17 nmol/minSimilar activation kinetics
Hepatic Clearance Rate1.88 L/h/kg1.12 L/h/kg*Reduced first-pass metabolism potential
FMO3-Mediated S-OxidationHighModerate reduction*Decreased hepatotoxic metabolite formation
Projected values based on deuterium kinetic isotope effects and structural analogues

Historical Development and Research Trajectory of Deuterated Tuberculosis Therapeutics

The investigation of deuterated ethionamide derivatives emerged from two converging research trajectories: (1) detailed mechanistic studies of ethionamide resistance and metabolism, and (2) advances in stable isotope applications for pharmaceutical optimization. The foundational work on ethionamide activation began with the identification of ethA and ethR genes in 2000, which revealed the molecular basis for ethionamide activation and regulation in Mycobacterium tuberculosis [4]. This discovery illuminated the complex metabolic pathways governing ethionamide bioactivation and identified potential intervention points for pharmacological optimization.

The subsequent decade witnessed extensive characterization of ethionamide resistance mechanisms, with genomic analyses revealing that 62% of MDR strains and 92% of XDR strains harbored mutations in the inhA promoter region, conferring cross-resistance to both isoniazid and ethionamide [1] [3]. This resistance crisis stimulated research into alternative strategies, including ethionamide boosters that inhibit EthR and increase EthA expression. Parallel research demonstrated that oxidized methionine residues could accelerate ethionamide degradation into inactive metabolites, suggesting another target for intervention [8].

The development of ethionamide-d3 represents a logical extension of these efforts, applying deuterium chemistry specifically to preserve the parent compound from premature degradation. Recent synthetic advances have enabled economical production of high-purity ethionamide-d3 (chemical purity >98%, isotopic enrichment >99% deuterium) [2] [7], facilitating advanced pharmacological studies. Current research focuses on three key areas: (1) quantification of the deuterium kinetic isotope effect on ethionamide metabolism using stable isotope-resolved mass spectrometry; (2) determination of the compound's distribution in tuberculosis lesions using nanoscale secondary ion mass spectrometry (NanoSIMS); and (3) evaluation of resistance suppression potential in hollow fiber models of tuberculosis infection [1] [9].

Table 3: Key Research Milestones in Deuterated Antitubercular Development

Year RangeResearch FocusCritical FindingsImpact on Ethionamide-d3 Development
2000-2005Ethionamide activation geneticsIdentification of ethA and ethR genes [4]Established molecular target for deuterium effect modulation
2006-2010Resistance mechanism elucidationinhA promoter mutations cause cross-resistance [1] [3]Highlighted need for enhanced drug forms
2011-2015Metabolic pathway characterizationHost FMO metabolism produces hepatotoxic S-oxides [3] [8]Identified deuterium substitution targets
2016-2020Potentiator developmentEthR inhibitors boost ethionamide efficacy [3]Provided alternative/complementary approach
2021-PresentStable isotope applicationsIsoAnalyst platform for metabolic tracking [9]Enabled advanced study of deuterated compounds

The emerging research paradigm integrates deuterated compounds like ethionamide-d3 into comprehensive resistance management strategies. Studies suggest that efflux pump induction following subtherapeutic ethionamide exposure contributes significantly to acquired drug resistance, particularly cross-resistance to companion drugs like ethambutol and isoniazid [1]. By potentially achieving higher and more sustained therapeutic concentrations through metabolic stabilization, ethionamide-d3 may suppress efflux pump induction more effectively than the parent drug, thereby preserving companion drug efficacy within multidrug regimens. This approach represents a sophisticated application of deuterium chemistry beyond mere pharmacokinetic optimization, positioning isotopic labeling as a strategic tool for combating multidrug-resistant tuberculosis [1] [3] [9].

Properties

Product Name

Ethionamide-d3

IUPAC Name

2-(2,2,2-trideuterioethyl)pyridine-4-carbothioamide

Molecular Formula

C8H10N2S

Molecular Weight

169.26 g/mol

InChI

InChI=1S/C8H10N2S/c1-2-7-5-6(8(9)11)3-4-10-7/h3-5H,2H2,1H3,(H2,9,11)/i1D3

InChI Key

AEOCXXJPGCBFJA-FIBGUPNXSA-N

Canonical SMILES

CCC1=NC=CC(=C1)C(=S)N

Isomeric SMILES

[2H]C([2H])([2H])CC1=NC=CC(=C1)C(=S)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.